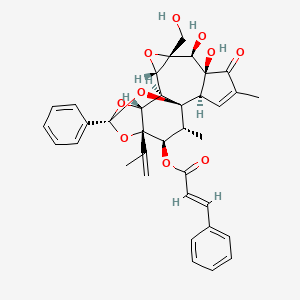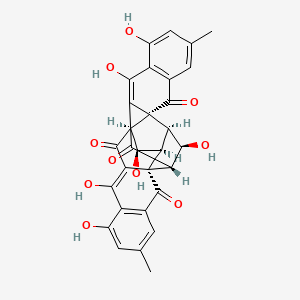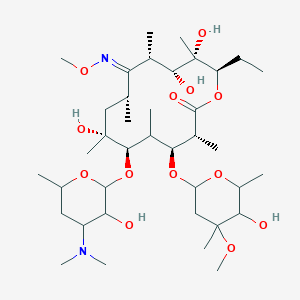
Erythromycin A 9-methoxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Erythromycin A 9-methoxime, also known as Lexithromycin, is a derivative of erythromycin A, a macrolide antibiotic. This compound exhibits antibacterial activity and is used primarily in scientific research. It is known for its ability to inhibit bacterial protein synthesis, making it effective against a variety of bacterial infections .
準備方法
Synthetic Routes and Reaction Conditions: Erythromycin A 9-methoxime can be synthesized through the reaction of erythromycin A with hydroxylamine in the presence of acetic acid and isopropyl alcohol. This reaction typically occurs at elevated temperatures, around 58°C for 72 hours or 70°C for 24 hours . The reaction conditions are crucial to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the preparation of this compound involves similar synthetic routes but on a larger scale. The process includes the use of large reactors and precise control of reaction conditions to maintain consistency and quality. The product is then purified through various techniques such as crystallization and chromatography to achieve the desired purity levels .
化学反応の分析
Types of Reactions: Erythromycin A 9-methoxime undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at different positions on the macrolide ring, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学的研究の応用
Erythromycin A 9-methoxime has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various macrolide derivatives.
Biology: The compound is studied for its antibacterial properties and its ability to inhibit bacterial protein synthesis.
Medicine: Research focuses on its potential use in developing new antibiotics and understanding bacterial resistance mechanisms.
Industry: It is used in the development of new drug formulations and delivery systems
作用機序
Erythromycin A 9-methoxime exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacteria, preventing the translocation of peptides during translation. This action effectively halts bacterial growth and replication. The molecular targets include bacterial ribosomal proteins and RNA, which are essential for protein synthesis .
類似化合物との比較
Erythromycin A: The parent compound with similar antibacterial properties.
Clarithromycin: A derivative with improved acid stability and better pharmacokinetic profile.
Azithromycin: Known for its extended half-life and broader spectrum of activity.
Roxithromycin: Another derivative with enhanced tissue penetration and fewer gastrointestinal side effects.
Uniqueness: Erythromycin A 9-methoxime is unique due to its specific structural modifications, which confer distinct antibacterial properties and stability. Its ability to inhibit bacterial protein synthesis with high specificity makes it a valuable compound in both research and potential therapeutic applications .
特性
分子式 |
C38H70N2O13 |
|---|---|
分子量 |
763.0 g/mol |
IUPAC名 |
(3R,4S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C38H70N2O13/c1-15-26-38(10,46)31(42)21(4)28(39-48-14)19(2)17-36(8,45)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-37(9,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28+/t19-,20?,21+,22?,23-,24?,25?,26-,27?,29?,30+,31-,32?,33-,35?,36-,37?,38-/m1/s1 |
InChIキー |
HPZGUSZNXKOMCQ-IHVPCWAGSA-N |
異性体SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/OC)/[C@@H](C[C@@]([C@@H](C([C@@H]([C@H](C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
正規SMILES |
CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


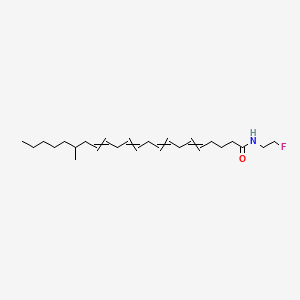
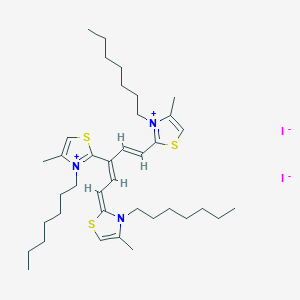
![7-Nitro-5-oxy-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B10785421.png)
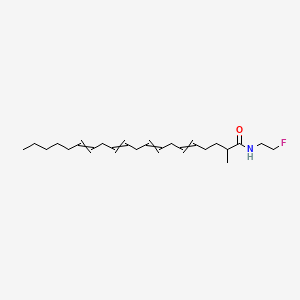
![(1R,13R,14S,15R,16R,28S)-8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone](/img/structure/B10785428.png)
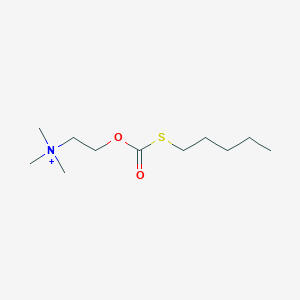
![2-[2-(dichloromethyl)phenyl]-N-hydroxy-N-(1-phenanthren-2-ylethyl)benzamide](/img/structure/B10785450.png)
![3-({4-[(3-chlorophenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-3-yl}amino)phenol](/img/structure/B10785452.png)


![N-[5-hydroxy-5-[7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-3,5,7-trimethylundeca-3,5-dienamide](/img/structure/B10785469.png)
![Bradykinin, [125I-tyr8]](/img/structure/B10785480.png)
